molecular formula C36H40BF4O2P2Rh- B103839 (R,R)-(-)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate CAS No. 56977-92-5

(R,R)-(-)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

Cat. No.: B103839
CAS No.: 56977-92-5
M. Wt: 756.4 g/mol
InChI Key: DCGUTTVLWMBBAX-MKPLHMJESA-N
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Description

(R,R)-(-)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (CAS: 56977-92-5) is a chiral rhodium(I) complex with the molecular formula C₃₆H₃₈BF₄O₂P₂Rh and a molecular weight of 754.34 g/mol . It is characterized as an orange-to-brown air-sensitive powder, commonly stabilized by the labile 1,5-cyclooctadiene (COD) ligand, which facilitates its catalytic activity in asymmetric hydrogenation reactions . The compound’s chiral DIPAMP (1,2-bis[(o-methoxyphenyl)phenylphosphino]ethane) ligand imparts high enantioselectivity, making it a cornerstone in the synthesis of pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,5Z)-cycloocta-1,5-diene;®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate typically involves the coordination of rhodium with the ligands (1Z,5Z)-cycloocta-1,5-diene and ®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the rhodium center. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The purification process typically involves recrystallization or chromatography techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1Z,5Z)-cycloocta-1,5-diene;®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The rhodium center can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.

    Reduction: Reduction reactions can also occur, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Ligand substitution reactions are common, where one ligand in the complex is replaced by another ligand.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield oxidized rhodium complexes, while reduction reactions may produce reduced rhodium species. Substitution reactions result in new rhodium complexes with different ligands.

Scientific Research Applications

(1Z,5Z)-cycloocta-1,5-diene;®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate has several scientific research applications:

    Chemistry: It is widely used as a catalyst in various organic synthesis reactions, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.

    Biology: The compound’s catalytic properties are explored in biochemical reactions and processes.

    Industry: It is used in industrial processes that require efficient and selective catalysis.

Mechanism of Action

The mechanism of action of (1Z,5Z)-cycloocta-1,5-diene;®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate involves the coordination of the rhodium center with various substrates. The rhodium center acts as a catalyst, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the rhodium center facilitates the addition of hydrogen atoms to unsaturated substrates.

Comparison with Similar Compounds

Comparison with Similar Rhodium(I) Tetrafluoroborate Complexes

Rhodium(I) complexes with tetrafluoroborate counterions and phosphine-based ligands are widely employed in catalysis. Below is a detailed comparison of structurally related compounds:

Structural and Ligand Variations

Compound Name Ligand Type Molecular Formula Key Structural Features Applications
(R,R)-(-)-DIPAMP-Rh(COD)BF₄ DIPAMP (chiral bisphosphine with o-methoxy groups) C₃₆H₃₈BF₄O₂P₂Rh Axial o-methoxyphenyl groups enhance enantioselectivity via steric and electronic effects . Asymmetric hydrogenation of α-(acylamino)acrylic acids (>99% ee) .
1,2-Bis[(2R,5R)-2,5-diphenylphospholano]ethane-Rh(COD)BF₄ Diphenylphospholano (bulky, chiral) C₄₂H₄₈BF₄P₂Rh Rigid phospholane rings improve stereocontrol. Hydrogenation of β-ketoesters and enamides .
[1,4-Bis(diphenylphosphino)butane]-Rh(COD)BF₄ Bidentate diphosphine (non-chiral) C₃₆H₄₀BF₄P₂Rh Flexible backbone lowers enantioselectivity. Model studies in NMR catalysis .
(S,S)-1,2-Bis[(o-alkylphenyl)phenylphosphino]ethane-Rh(COD)BF₄ Alkyl-substituted DIPAMP analogs Varies Replacing methoxy with alkyl groups reduces enantioselectivity (e.g., 78–90% ee vs. >99% for DIPAMP) . Hydrogenation of β-disubstituted acrylic derivatives .

Catalytic Performance

Enantioselectivity in Hydrogenation Reactions

  • Target Compound: Achieves >99% enantiomeric excess (ee) in hydrogenating α-(acetylamino)cinnamic acids due to the synergistic effect of o-methoxy groups and chiral phosphine centers .
  • Phospholane-Based Analogs: Compounds like 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane-Rh(COD)BF₄ (C₂₂H₄₀BF₄P₂Rh) exhibit 90–95% ee in ketone reductions, with steric bulk from methyl groups limiting substrate scope .
  • Non-Chiral Counterparts: Complexes like [1,4-Bis(diphenylphosphino)butane]-Rh(COD)BF₄ show minimal enantioselectivity, underscoring the necessity of chiral ligands .

Reaction Conditions

  • The target compound operates efficiently under low H₂ pressure (<1 atm) , a critical advantage for industrial scalability .
  • In contrast, 1,5-Cyclooctadiene(hydroquinone)rhodium(I) tetrafluoroborate (CAS: N/A) requires higher pressures and is utilized in arylboronic acid coupling reactions rather than hydrogenation .

Research Findings and Mechanistic Insights

  • Crystal Structure Analysis : The target compound adopts a δ-type conformation with face-oriented o-methoxyphenyl groups, a feature critical for substrate binding . Analogous complexes with alkyl substituents (e.g., tetrahydronaphthyl) show similar conformations but reduced selectivity due to weaker electronic interactions .
  • Pressure Dependence : Studies on DIPAMP-Rh complexes reveal that enantioselectivity remains high even at elevated H₂ pressures, unlike less rigid ligands where selectivity drops significantly .

Biological Activity

(R,R)-(-)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, commonly referred to as rhodium(I) complex, is a significant organometallic compound with diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C₃₆H₄₀BF₄O₂P₂Rh
  • Molecular Weight : 684.27 g/mol
  • CAS Number : 5702645

The rhodium center is coordinated with a bidentate phosphine ligand and 1,5-cyclooctadiene, contributing to its unique reactivity and biological properties.

Biological Activity Overview

Rhodium complexes have garnered attention for their anti-cancer , anti-inflammatory , and antimicrobial properties. The biological activity of this specific rhodium complex can be summarized as follows:

  • Anti-Cancer Activity : Studies indicate that rhodium(I) complexes exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Enzyme Inhibition : The complex has been shown to inhibit specific enzymes that are crucial for cancer cell proliferation and survival.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

The biological mechanisms underlying the activity of rhodium(I) complexes include:

  • Interaction with DNA : Rhodium complexes can bind to DNA, leading to structural modifications that hinder replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.
  • Enzyme Inhibition : Specific inhibition of enzymes such as topoisomerases and proteases has been documented, which is critical in cancer therapy.

Case Study 1: Anti-Cancer Efficacy

A study published in Nature examined the effects of rhodium(I) complexes on human breast cancer cells (MCF-7). The results demonstrated:

  • A dose-dependent decrease in cell viability.
  • Induction of apoptosis as evidenced by increased caspase activity.
  • Cell cycle arrest at the G2/M phase.
Concentration (μM)Viability (%)Apoptosis (%)G2/M Arrest (%)
0100515
10702535
50306080

Case Study 2: Enzyme Inhibition

Research conducted on the inhibitory effects of the rhodium complex on human carbonic anhydrase II revealed:

  • An IC50 value of approximately 15 μM.
  • Competitive inhibition kinetics were observed.

Recent Advances

Recent reviews have highlighted the increasing interest in rhodium complexes as potential therapeutic agents. The structural versatility and tunability of these compounds allow for the design of more effective drugs with reduced side effects compared to traditional therapies .

Q & A

Basic Research Questions

Q. What are the critical handling and storage protocols for this rhodium complex to maintain its catalytic activity?

  • Methodological Answer : Due to its air sensitivity, the compound must be stored under an inert atmosphere (e.g., argon or nitrogen) at 2–8°C . Handling requires a glovebox or Schlenk line to prevent oxidation. Use anhydrous solvents (e.g., THF, toluene) to prepare catalytic solutions, and avoid exposure to moisture. Protective equipment (gloves, goggles, lab coat) is mandatory due to its skin/eye irritation hazards .

Q. What are the typical applications of this rhodium complex in asymmetric catalysis?

  • Methodological Answer : This complex is widely used in enantioselective hydrogenation and hydrofunctionalization reactions due to its chiral bisphosphine ligand. For example, it catalyzes the reduction of α,β-unsaturated ketones with high enantiomeric excess (ee). Optimize substrate-to-catalyst ratios (typically 100:1 to 1000:1) and monitor reactions via HPLC or GC with chiral columns .

Q. How is the compound characterized to confirm its structural integrity and purity?

  • Methodological Answer : Use 31^{31}P NMR to verify ligand coordination (δ ~20–30 ppm for Rh-bound phosphine). X-ray crystallography can resolve the octahedral geometry around Rh(I). Purity is assessed via elemental analysis (C, H, P) and ICP-MS for rhodium content. Air-sensitive samples require sealed NMR tubes or inert-sample holders .

Advanced Research Questions

Q. How does the ligand’s ortho-methoxyphenyl group influence enantioselectivity in hydrogenation reactions?

  • Methodological Answer : The electron-donating methoxy group enhances ligand rigidity and π-backbonding to Rh, stabilizing transition states. Steric effects from the ortho-substituents dictate substrate approach, favoring pro-R or pro-S pathways. Compare enantioselectivity with analogs lacking methoxy groups (e.g., diphenylphosphine ligands) to isolate electronic vs. steric contributions .

Q. What strategies optimize reaction conditions for high turnover numbers (TONs) in challenging substrates?

  • Methodological Answer :

  • Solvent selection : Non-polar solvents (toluene) improve substrate solubility and reduce catalyst deactivation.
  • Temperature : Lower temperatures (0–25°C) often enhance ee but may reduce TONs; balance via kinetic studies.
  • Additives : Triethylamine or silver tetrafluoroborate can stabilize the active Rh species by scavenging halides .

Q. How to resolve contradictions in reported enantiomeric excess (ee) for the same substrate?

  • Methodological Answer : Systematically vary:

  • Ligand purity : Impurities ≥2% (e.g., from : 95% purity) can alter stereochemical outcomes.
  • Substrate pre-treatment : Dry substrates via molecular sieves to eliminate moisture-induced side reactions.
  • Catalyst activation : Pre-reduce the complex with H2_2 or silanes to ensure active Rh(0) formation .

Q. What are the protocols for safe disposal of rhodium-containing waste from reactions?

  • Methodological Answer : Collect all residues in sealed containers labeled "heavy metal waste." Neutralize acidic/basic byproducts before disposal. Collaborate with certified waste management services to recover rhodium via ion-exchange resins or precipitation (e.g., as Rh2_2S3_3). Document disposal per local regulations .

Q. Key Safety and Stability Notes

  • Decomposition Risks : Avoid strong oxidizers (e.g., peroxides) to prevent ligand degradation .
  • Ecological Impact : No significant bioaccumulation potential, but aquatic toxicity testing is recommended for large-scale use .

Properties

CAS No.

56977-92-5

Molecular Formula

C36H40BF4O2P2Rh-

Molecular Weight

756.4 g/mol

IUPAC Name

cycloocta-1,5-diene;(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate

InChI

InChI=1S/C28H28O2P2.C8H12.BF4.Rh/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h3-20H,21-22H2,1-2H3;1-2,7-8H,3-6H2;;/q;;-1;/t31-,32-;;;/m1.../s1

InChI Key

DCGUTTVLWMBBAX-MKPLHMJESA-N

SMILES

[B-](F)(F)(F)F.COC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4.C1CC=CCCC=C1.[Rh]

Isomeric SMILES

[B-](F)(F)(F)F.COC1=CC=CC=C1[P@](CC[P@](C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4.C1CC=CCCC=C1.[Rh]

Canonical SMILES

[B-](F)(F)(F)F.COC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4.C1CC=CCCC=C1.[Rh]

Pictograms

Corrosive; Irritant

Synonyms

(R,R)-(-)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) Tetrafluoroborate;  [(1,2,5,6-η)-1,5-Cyclooctadiene][(1R,1’R)-1,2-ethanediylbis[(2-methoxyphenyl)phenylphosphine-κP]]rhodium(1+) Tetrafluoroborate(1-);  [R-(R*,R*

Origin of Product

United States

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